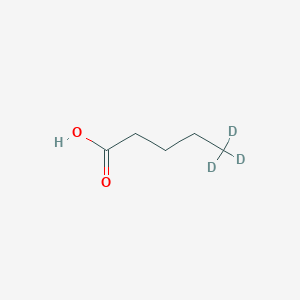

Pentanoic-5,5,5-D3 acid

Descripción

Fundamental Principles of Stable Isotope Tracers in Molecular and Cellular Investigations

The core principle of stable isotope tracing lies in the ability to differentiate between isotopically labeled and unlabeled molecules using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgdiagnosticsworldnews.com Isotopes of an element share the same number of protons but differ in the number of neutrons, resulting in a mass difference that these instruments can detect. nih.gov Commonly used stable isotopes include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). symeres.com

By introducing a labeled compound into a system, researchers can track its absorption, distribution, metabolism, and excretion (ADME). musechem.com This allows for the elucidation of metabolic fluxes, which is the rate of turnover of molecules through a metabolic pathway, providing a dynamic view of cellular processes. nih.govsilantes.com

Significance of Deuterium Labeling in Elucidating Complex Biochemical Pathways

Deuterium (²H), a stable isotope of hydrogen, holds particular importance in tracer studies. simsonpharma.com Replacing hydrogen with deuterium in a molecule can lead to a phenomenon known as the kinetic isotope effect, where the rate of a chemical reaction is altered due to the heavier mass of deuterium. symeres.com This effect can be harnessed to study reaction mechanisms and identify rate-limiting steps in a biochemical pathway. symeres.com

Furthermore, deuterium-labeled compounds are invaluable in drug discovery and development. clearsynth.com They are used to:

Trace metabolic pathways: Observing how a drug is metabolized helps in understanding its efficacy and potential for generating toxic byproducts. simsonpharma.com

Improve pharmacokinetic profiles: Deuteration at specific sites can slow down metabolic degradation, potentially leading to a longer drug half-life and reduced dosing frequency. symeres.comnih.gov

Enhance analytical sensitivity: Deuterated compounds serve as excellent internal standards in mass spectrometry, allowing for precise quantification of the unlabeled drug in biological samples. musechem.com

Overview of Pentanoic Acid and the Research Utility of its Site-Specific Deuterated Analogues

Pentanoic acid, also known as valeric acid, is a straight-chain carboxylic acid with the chemical formula CH₃(CH₂)₃COOH. wikipedia.org It is found naturally in the plant Valeriana officinalis and is used in the synthesis of esters for perfumes and food additives. wikipedia.org

The site-specific deuterated analogue, Pentanoic-5,5,5-D3 acid, has the three hydrogen atoms on the terminal methyl group (carbon 5) replaced with deuterium atoms. This specific labeling makes it a valuable tool in various research applications. One key use is in studying the isomerization and fragmentation of pentanoic acid cation radicals in the gas phase. chemicalbook.comchemicalbook.comimpurity.com This type of fundamental research helps to understand the intrinsic chemical properties and reactivity of the molecule.

In metabolic studies, deuterated pentanoic acid derivatives are used to trace the pathways of fatty acid metabolism. tandfonline.com For instance, they can be employed to investigate β-oxidation, a crucial process for energy production from fatty acids. tandfonline.com The deuterium label allows researchers to follow the fate of the pentanoic acid molecule as it is broken down within the cell.

Furthermore, deuterated standards of pentanoic acid and its metabolites are essential in forensic toxicology to confirm exposure to certain drugs, such as synthetic cannabinoids, where pentanoic acid derivatives can be metabolites.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 83741-76-8 | chemicalbook.comchemicalbook.comimpurity.com |

| Molecular Formula | C₅H₇D₃O₂ | impurity.comlookchem.com |

| Molecular Weight | ~105.15 g/mol | lookchem.com |

Interactive Data Table: Related Deuterated Compounds

| Compound Name | CAS Number | Application |

| Pentanoic-d9 acid | 115871-50-6 | Tracer in metabolic studies and NMR spectroscopy cymitquimica.comisotope.com |

| 2-(Propyl-3,3,3-d3)this compound (Valproic Acid D6) | 87745-18-4 | Analytical method development and validation synzeal.com |

| 3,3,4,4-tetradeuterio-5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentanoic acid | 1320363-49-2 | Pharmaceutical research, metabolic studies evitachem.com |

| 5-[2,4,5,6,7-pentadeuterio-3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid | Not Available | Forensic and pharmacological research |

Structure

3D Structure

Propiedades

Fórmula molecular |

C5H10O2 |

|---|---|

Peso molecular |

105.15 g/mol |

Nombre IUPAC |

5,5,5-trideuteriopentanoic acid |

InChI |

InChI=1S/C5H10O2/c1-2-3-4-5(6)7/h2-4H2,1H3,(H,6,7)/i1D3 |

Clave InChI |

NQPDZGIKBAWPEJ-FIBGUPNXSA-N |

SMILES isomérico |

[2H]C([2H])([2H])CCCC(=O)O |

SMILES canónico |

CCCCC(=O)O |

Origen del producto |

United States |

Advanced Analytical and Spectroscopic Characterization of Pentanoic 5,5,5 D3 Acid and Its Derivatives

Mass Spectrometry-Based Quantitative Analysis

Mass spectrometry (MS) stands as a cornerstone for the quantitative analysis of Pentanoic-5,5,5-D3 acid, offering exceptional sensitivity and specificity. Various MS-based methodologies are employed, each with its own set of advantages for the analysis of this deuterated short-chain fatty acid.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Deuterated Short-Chain Fatty Acid Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of short-chain fatty acids (SCFAs), including this compound, in complex biological matrices. nih.gov The inherent challenge with SCFAs lies in their poor retention on conventional reversed-phase liquid chromatography columns and their low ionization efficiency. nih.gov To overcome these limitations, chemical derivatization is often employed to enhance their chromatographic and mass spectrometric properties.

A common derivatization strategy involves the use of reagents such as 3-nitrophenylhydrazine (3-NPH), which reacts with the carboxylic acid group of this compound to form a more hydrophobic and readily ionizable derivative. researchgate.netlipidmaps.org This derivatization significantly improves the sensitivity of the analysis. The use of stable isotope-labeled internal standards, such as this compound itself, is crucial for accurate quantification, as it compensates for variations in sample preparation and matrix effects. nih.govnih.gov

The LC-MS/MS analysis is typically performed in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the derivatized analyte. For instance, a method for the quantification of various SCFAs, which would be applicable to this compound, could exhibit a linear range and limit of quantification suitable for biological samples.

Table 1: Representative LC-MS/MS Parameters for SCFA Analysis (Adaptable for this compound)

| Parameter | Value |

| Chromatography | |

| Column | C18 reversed-phase |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Optimized for separation of SCFA derivatives |

| Mass Spectrometry | |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| MRM Transition | Specific to the chosen derivative of this compound |

| Internal Standard | This compound derivative |

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Abundance Profiling

Gas chromatography-mass spectrometry (GC-MS) is another robust technique for the analysis of volatile compounds like short-chain fatty acids. For GC-MS analysis, this compound typically requires derivatization to increase its volatility and thermal stability. Common derivatization approaches include esterification to form methyl or ethyl esters, or silylation to create trimethylsilyl (TMS) derivatives.

Once derivatized, the sample is introduced into the GC, where the components are separated based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum provides a fingerprint of the molecule, showing the mass-to-charge ratio of the parent ion and its various fragments.

For this compound, the mass spectrum will show a molecular ion peak shifted by +3 mass units compared to its non-deuterated counterpart. The fragmentation pattern can also provide valuable information about the location of the deuterium (B1214612) atoms. The relative abundance of the isotopic peaks can be used to confirm the isotopic enrichment of the compound. nih.govresearchgate.net A study on a hexadeuterated analogue of valproic acid demonstrated the use of GC-MS with selected-ion monitoring to determine its concentration in biological samples. nih.gov

Table 2: Potential GC-MS Fragmentation Ions for a Derivatized this compound (e.g., Methyl Ester)

| Ion Description | Potential m/z |

| Molecular Ion [M]+ | Shifted by +3 compared to unlabeled |

| Loss of methoxy group [M-OCH3]+ | Shifted by +3 compared to unlabeled |

| McLafferty rearrangement ion | Shifted by +3 if the deuterium is retained |

| Alkyl chain fragments | May or may not contain the deuterium label |

Optimization of Derivatization Strategies for Enhanced MS Sensitivity and Chromatographic Separation

The choice of derivatization reagent is critical for achieving optimal sensitivity and chromatographic separation in the MS analysis of this compound. spectroscopyonline.com Several factors are considered when selecting a derivatization strategy, including reaction efficiency, stability of the derivative, and the ionization properties of the resulting product.

For LC-MS/MS, reagents like 3-nitrophenylhydrazine (3-NPH) and aniline have been successfully used for the analysis of SCFAs. nih.govnih.gov These reagents introduce a readily ionizable group, significantly enhancing the signal in electrospray ionization. The derivatization conditions, such as reaction time, temperature, and catalyst, are optimized to ensure complete and reproducible derivatization.

For GC-MS, silylation reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used to create TMS esters of carboxylic acids. These derivatives are volatile and thermally stable, making them ideal for GC analysis. The optimization of the derivatization process involves selecting the appropriate reagent, solvent, and reaction conditions to maximize the yield of the desired derivative while minimizing the formation of byproducts.

Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification in Complex Biological Matrices

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for achieving the highest accuracy and precision in quantitative analysis. saudijournals.com This method relies on the use of a stable isotope-labeled internal standard that is chemically identical to the analyte of interest. This compound is an ideal internal standard for the quantification of endogenous pentanoic acid.

In a typical IDMS workflow, a known amount of this compound is added to the sample at the earliest stage of the sample preparation process. This "spiked" sample is then subjected to extraction, purification, and derivatization. Because the deuterated standard behaves identically to the endogenous analyte throughout the entire analytical procedure, any losses of the analyte during sample processing are corrected for by measuring the ratio of the analyte to the internal standard in the final mass spectrometric analysis. This approach effectively eliminates errors arising from matrix effects and incomplete recovery, allowing for highly accurate and precise absolute quantification. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and metabolic tracing of deuterated compounds like this compound.

Deuterium NMR Spectroscopy for Tracing Metabolic Fate and Structural Assignments

Deuterium (2H) NMR spectroscopy is a specialized technique that directly observes the deuterium nucleus. wikipedia.org It is particularly useful for tracing the metabolic fate of deuterated compounds in biological systems. nih.gov When this compound is introduced into a biological system, it can be metabolized through various pathways. By acquiring 2H NMR spectra of biological fluids or tissue extracts over time, researchers can track the appearance of new deuterium signals corresponding to the metabolic products of the deuterated pentanoic acid. mdpi.com

The chemical shift of a deuterium nucleus is very similar to that of a proton in the same chemical environment, which aids in the identification of metabolites. wikipedia.org However, deuterium NMR spectra often have lower resolution and sensitivity compared to proton NMR. wikipedia.org Despite these challenges, the low natural abundance of deuterium (0.015%) means that the signals from an enriched compound like this compound are readily detected against a very low background. nih.gov

In addition to metabolic tracing, 2H NMR is also a valuable tool for confirming the position and extent of deuteration in a molecule. The presence of a strong peak in the 2H NMR spectrum at a chemical shift corresponding to the C5 position of pentanoic acid would confirm the successful synthesis of this compound. wikipedia.orgsigmaaldrich.comyoutube.com This technique is also instrumental in the structural analysis of deuterated compounds and their derivatives. saudijournals.comresearchgate.net

Carbon-13 NMR in Conjunction with Deuterium Labeling for Investigating Carbon Skeleton Rearrangements

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful tool for elucidating the carbon framework of organic molecules. When combined with isotopic labeling, such as the selective replacement of protons with deuterium in this compound, its utility is significantly enhanced for tracking carbon skeleton rearrangements. The deuterium label serves as a specific marker, allowing chemists to follow the fate of the labeled carbon atom through chemical reactions or biosynthetic pathways.

The primary effects of deuterium substitution on a ¹³C NMR spectrum are threefold:

Isotope Shift: The resonance of the carbon atom directly bonded to deuterium (C5 in this case) will experience a small upfield shift, known as a deuterium isotope effect (DIE). nih.gov Long-range isotope effects can also cause smaller shifts on carbons further away from the substitution site. nih.gov

Spin-Spin Coupling: The deuterium nucleus (spin I=1) couples to the ¹³C nucleus, causing the signal for the labeled carbon to split into a multiplet. A CD₃ group, as in this compound, will appear as a 1:3:6:7:6:3:1 septet. blogspot.comblogspot.com This distinct splitting pattern unambiguously identifies the labeled carbon.

Relaxation and Signal Intensity: The replacement of protons with deuterium alters the relaxation mechanism of the carbon atom. The efficient carbon-proton dipolar relaxation is lost, leading to a much longer spin-lattice relaxation time (T₁). blogspot.com This can cause signal saturation and reduced intensity under standard acquisition parameters. blogspot.com Furthermore, the Nuclear Overhauser Effect (NOE) enhancement, which boosts the signal of protonated carbons, is absent for deuterated carbons. blogspot.com

In a rearrangement study, ¹³C NMR spectra are taken before and after the reaction. By observing the changes in the chemical shift, and more importantly, the characteristic splitting pattern and isotope shift of the C5 carbon, researchers can precisely determine its new position in the product molecule. For example, if a reaction caused a cyclization or fragmentation involving the terminal methyl group of the pentanoic acid chain, the location of the septet signal in the product's spectrum would reveal the new bonding environment of the original C5 carbon. Acquiring these spectra often requires adjusted parameters, such as longer recycle delays, to overcome the challenges posed by long T₁ relaxation times. blogspot.com

| Carbon Atom | Expected Chemical Shift (ppm) Range (Non-Deuterated) | Expected Multiplicity (Proton-Decoupled) | Effect of Deuterium Labeling (on C5) |

|---|---|---|---|

| C1 (-COOH) | 170 - 185 | Singlet | Potential minor long-range isotope shift. |

| C2 (-CH₂) | 25 - 45 | Singlet | Potential minor long-range isotope shift. |

| C3 (-CH₂) | 20 - 35 | Singlet | Potential minor long-range isotope shift. |

| C4 (-CH₂) | 16 - 25 | Singlet | Noticeable two-bond isotope shift (upfield). |

| C5 (-CD₃) | 10 - 15 | Septet (due to ¹³C-²H coupling) | Direct one-bond isotope shift (upfield); No NOE enhancement; Long T₁ relaxation time. |

Acidity Studies of Deuterated Buffers and Carboxylic Acids in NMR Solvents

The acidity of a carboxylic acid, quantified by its pKa value, can be influenced by isotopic substitution. Studies comparing deuterated and non-deuterated acids have shown that deuteration tends to decrease acidity, resulting in a slightly higher pKa. acs.orgnih.gov This phenomenon is known as a secondary deuterium isotope effect. The effect is generally small and diminishes as the site of deuteration moves further from the acidic carboxyl group. acs.orgnih.gov For this compound, where the deuterium atoms are on the terminal C5 carbon, the isotope effect on the pKa is expected to be minimal but potentially measurable.

NMR spectroscopy is a highly effective method for determining pKa values. acs.org A common approach involves monitoring the ¹³C chemical shifts of carbons near the carboxyl group as a function of pH. nih.gov The chemical shifts of the carboxyl carbon (C1) and the alpha-carbon (C2) are particularly sensitive to the protonation state of the carboxyl group. nih.gov A titration is performed within the NMR tube, and the resulting plot of chemical shift versus pH yields a sigmoidal curve from which the pKa can be accurately extracted. nih.gov

When conducting these studies in deuterated solvents like deuterium oxide (D₂O), it is important to consider the autoionization constant of the solvent itself. D₂O is significantly less ionized than H₂O, which can influence the ionization of weak acids and bases dissolved within it. uark.edu This leads to a deuterium isotope effect related to the pH, necessitating careful calibration and interpretation of the results. uark.edu Comparing the NMR-derived pKa of this compound with its non-deuterated counterpart, pentanoic acid, under identical solvent conditions allows for the precise quantification of the long-range deuterium isotope effect on its acidity.

| Compound | pKa | Measurement Conditions | Reference |

|---|---|---|---|

| Acetic Acid (CH₃COOH) | 4.76 | Aqueous solution, 25°C | General Literature |

| Acetic Acid-d4 (CD₃COOD) | ~5.2 (pD scale) | D₂O solution | uark.edu |

Note: The pKa of deuterated acids is often reported on the pD scale, which is analogous to the pH scale but based on the concentration of D₃O⁺ in D₂O.

Vibrational Spectroscopy for Molecular Conformation and Interfacial Studies

Sum Frequency Generation (SFG) Vibrational Spectroscopy of Deuterated Fatty Acid Interfaces

Sum Frequency Generation (SFG) is a nonlinear optical technique that is inherently surface-specific, making it an ideal tool for probing the molecular structure and orientation at interfaces. acs.org The technique provides vibrational spectra of molecules at a boundary, such as an air/water or solid/liquid interface. acs.org By using isotopically labeled molecules like this compound, SFG can provide unique insights into the behavior of specific parts of the molecule.

The key advantage of using a deuterated fatty acid is the distinct vibrational frequency of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. The C-D stretching vibrations appear in a spectral region (around 2100-2200 cm⁻¹) that is typically free from the C-H stretching modes (around 2800-3000 cm⁻¹) of other organic molecules or the fatty acid's own hydrocarbon chain. nih.gov This creates a clear spectroscopic window to selectively probe the deuterated terminal methyl group of this compound.

In a study of a fatty acid monolayer at an interface, the SFG spectrum of the C-D stretch from the terminal -CD₃ group can reveal critical information about the conformation and ordering of the fatty acid tails. nih.gov The intensity and polarization dependence of the SFG signal are related to the number density and average orientation of the -CD₃ groups. By analyzing the SFG spectra, researchers can determine the tilt angle of the alkyl chains and the degree of conformational order (e.g., the presence of gauche defects) within the monolayer. aip.org This approach has been successfully used with deuterated arachidic acid to study individual layers within a multilayer film, demonstrating the power of combining SFG with isotopic labeling to deconstruct complex interfacial structures. nih.gov

Hyperspectral Coherent Anti-Stokes Raman Scattering (CARS) Microscopy for Deuterated Lipid Imaging

Coherent Anti-Stokes Raman Scattering (CARS) microscopy is a powerful label-free imaging technique that provides chemical contrast based on the intrinsic molecular vibrations of a sample. aip.orgnih.gov The introduction of deuterium into a molecule of interest, such as in this compound, serves as a highly specific vibrational tag for CARS imaging. cardiff.ac.uk

The C-D bond vibrations occur around 2100 cm⁻¹, a region of the vibrational spectrum where endogenous biological molecules like lipids, proteins, and nucleic acids have no fundamental vibrations. nih.gov This "cell-silent" region allows for the background-free imaging of deuterated molecules within complex biological environments like living cells. cardiff.ac.uk When cells are incubated with a deuterated fatty acid, it is metabolized and incorporated into cellular structures, most notably into lipid droplets as neutral lipids. aip.orgnih.gov

Hyperspectral CARS microscopy, which collects an entire vibrational spectrum at each pixel of an image, can then be used to visualize the distribution of the deuterated lipid. aip.org By tuning the microscope to the C-D stretching frequency, high-contrast images of the lipid droplets containing the metabolized this compound can be generated. cardiff.ac.uk Quantitative analysis of the CARS signal intensity can further provide concentration maps of the deuterated species within the cell. aip.orgresearchgate.net This methodology enables the tracking of fatty acid uptake, storage, and metabolism in real-time and with high spatial resolution, without the need for perturbative fluorescent labels. acs.org

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance |

|---|---|---|

| C-H Stretch (Symmetric & Asymmetric) | 2800 - 3000 | Abundant in all lipids and proteins, provides general contrast for these biomolecules. nih.gov |

| C-D Stretch | ~2100 - 2200 | Specific to deuterated molecules. Falls in the "cell-silent" region, providing high chemical specificity and contrast for imaging labeled species. nih.govcardiff.ac.uk |

Applications of Pentanoic 5,5,5 D3 Acid in Mechanistic Biological and Chemical Research

Elucidation of Metabolic Fluxes and Pathway Dynamics

The introduction of a stable isotope label like deuterium (B1214612) enables the precise tracking and quantification of metabolic pathways without the need for radioactive materials. This has revolutionized the study of metabolic dynamics in living systems.

Stable isotope tracing is a cornerstone of metabolic flux analysis (MFA), a technique used to measure the rates of reactions within a metabolic network. When Pentanoic-5,5,5-D3 acid is introduced into a biological system, it is taken up by cells and enters metabolic pathways, such as the tricarboxylic acid (TCA) cycle after conversion to acetyl-CoA. Analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy can then be used to track the incorporation of deuterium into downstream metabolites.

This methodology allows researchers to quantify the flow, or flux, of carbon atoms through specific pathways. For example, by measuring the rate at which deuterated acetyl-CoA enters the TCA cycle and the labeling patterns of subsequent intermediates, scientists can calculate the turnover rates of these metabolic pools. This provides a dynamic picture of cellular metabolism that cannot be obtained by simply measuring metabolite concentrations, which only offer a static snapshot. Analyzing the distribution of labeled isotopes helps to identify active, dormant, or reprogrammed metabolic routes, which is particularly crucial in studying disease states like cancer or metabolic syndrome.

| Concept | Description | Application with this compound |

|---|---|---|

| Metabolic Tracer | An isotopically enriched compound administered to a biological system to trace its path through metabolic pathways. | This compound acts as a tracer for short-chain fatty acid metabolism. |

| Isotopologue | Molecules that differ only in their isotopic composition. Mass spectrometry distinguishes metabolites based on their mass, separating labeled from unlabeled molecules. | Detecting deuterated forms of acetyl-CoA, citrate, glutamate, etc., after administration of the tracer. |

| Metabolic Flux | The rate of turnover of molecules through a metabolic pathway, essentially the speed of the reaction. | Quantifying the rate of fatty acid oxidation and entry into the TCA cycle. |

| Isotopic Steady State | A state where the isotopic enrichment of metabolites in a pathway becomes constant over time, indicating that the metabolic network has reached equilibrium with the tracer. | Determining the time required for the tracer to fully integrate into the metabolic network to ensure accurate flux measurements. |

Deuterium Metabolic Imaging (DMI) is an emerging magnetic resonance (MR)-based technique that allows for the non-invasive, three-dimensional mapping of metabolism in vivo. The method involves administering a deuterium-labeled substrate, such as deuterated glucose or a fatty acid surrogate like deuterated acetate (B1210297), and then using deuterium MR spectroscopic imaging to detect the tracer and its metabolic products.

DMI offers several advantages: deuterium has a low natural abundance, resulting in minimal background signal, and its MR properties allow for rapid and efficient signal acquisition. When this compound is metabolized, the deuterium label is incorporated into various downstream compounds, including water (HDO) and glutamate/glutamine (Glx). By imaging the spatial distribution and temporal changes of these deuterated molecules, DMI can create metabolic maps of tissues and organs. This technique holds significant promise for clinical applications, such as diagnosing malignancies by visualizing their altered metabolic rates or assessing the metabolic health of organs like the heart and liver. For instance, studies using deuterated acetate have demonstrated the ability to monitor TCA cycle activity directly, providing insights into substrate preference and metabolic shifts in disease states.

The Kinetic Isotope Effect (KIE) is a powerful tool for investigating enzymatic reaction mechanisms. It is defined as the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes. In the case of deuterium, a C-D bond is stronger and has a lower vibrational frequency than a C-H bond. Consequently, breaking a C-D bond requires more energy and is slower than breaking a C-H bond.

If the cleavage of a specific C-H bond is part of the rate-limiting step of an enzymatic reaction, substituting that hydrogen with deuterium will cause a significant decrease in the reaction rate. This is known as a primary KIE. By using this compound as a substrate and comparing its reaction rate to that of unlabeled pentanoic acid, researchers can determine if the C-H bond cleavage at the C5 position is a kinetically significant step. A KIE value (kH/kD) greater than 1 provides strong evidence that hydrogen abstraction is at least partially rate-limiting. This information is crucial for building an accurate model of the enzyme's catalytic cycle and understanding how it achieves its function.

Investigation of Enzymatic Reaction Mechanisms

Deuterated substrates are indispensable for probing the detailed chemical steps of enzyme-catalyzed reactions, particularly those involving the activation of C-H bonds.

Fatty acid desaturases and peroxygenases are enzymes that introduce double bonds or oxygen-containing functional groups into fatty acid chains, respectively. These reactions are often initiated by the abstraction of a hydrogen atom from the fatty acid substrate. Using stereospecifically deuterated fatty acids has been a highly effective strategy for investigating the mechanisms of these enzymes.

By synthesizing substrates like this compound, researchers can test hypotheses about which specific hydrogen atom is removed during the reaction. If the enzyme specifically targets the terminal methyl group, a significant kinetic isotope effect will be observed when the deuterated substrate is used. For example, studies on ∆12 desaturase showed a large primary deuterium KIE at the C12 position, indicating that hydrogen abstraction at this site is the initial, kinetically important step in the formation of a double bond. This approach provides a spatial understanding of the biochemical transformation and helps to determine the order of events in the catalytic cycle.

The cytochrome P450 (CYP) 152 family of enzymes are peroxygenases that catalyze the oxidation of fatty acids using hydrogen peroxide. These enzymes are notable for their ability to perform reactions such as hydroxylation (adding an -OH group) at the α- or β-positions and oxidative decarboxylation, which removes the carboxyl group and yields a terminal alkene.

The use of deuterated fatty acids has been instrumental in elucidating the mechanisms of CYP152 enzymes. It is widely accepted that the reaction is initiated by Compound I, a highly reactive iron(IV)-oxo species, which abstracts a hydrogen atom from the fatty acid substrate. Studies using selectively deuterated substrates have helped confirm that this hydrogen atom abstraction is the common, rate-determining initial step for all subsequent product formations, including hydroxylation, decarboxylation, and desaturation. For example, in the enzyme CYP OleTJE, experiments with deuterated probes revealed that the type of product formed (e.g., alkene vs. hydroxylated acid) depends on whether the initial hydrogen abstraction occurs at the α- or β-carbon, which is in turn dictated by how the substrate fits into the enzyme's active site. These mechanistic insights are critical for understanding the catalytic versatility of this enzyme family and for developing them as biocatalysts for producing valuable chemicals.

| Reaction Type | Description | Role of Deuterated Substrates in Mechanistic Studies |

|---|---|---|

| α-Hydroxylation | Addition of a hydroxyl (-OH) group to the carbon adjacent to the carboxyl group (Cα). | A large KIE upon deuteration at the Cα position indicates that Cα-H bond abstraction is rate-limiting for this reaction. |

| β-Hydroxylation | Addition of a hydroxyl (-OH) group to the second carbon from the carboxyl group (Cβ). | A large KIE upon deuteration at the Cβ position indicates that Cβ-H bond abstraction is rate-limiting. |

| Oxidative Decarboxylation | Removal of the carboxyl group (-COOH) as CO2, typically forming a terminal alkene. | Isotope labeling studies help confirm that this process is also initiated by hydrogen atom abstraction, usually from the Cβ position. |

| α,β-Desaturation | Formation of a double bond between the α and β carbons. | Demonstrated to be initiated by hydrogen atom abstraction from the Cα position, confirmed by strong isotope effects with Cα-deuterated substrates. |

Photoenzymatic Decarboxylative Deuteration of Carboxylic Acids

Recent advancements in synthetic chemistry have highlighted a novel method for the precise deuteration of aliphatic carboxylic acids through a process known as photoenzymatic decarboxylative deuteration. This technique utilizes the synergistic action of photoredox and hydrogen atom transfer (HAT) catalysis. nju.edu.cnresearchgate.net In this process, a carboxylic acid can be selectively deuterated at a specific position. For instance, a mild and practical method has been reported for the precise deuteration of aliphatic carboxylic acids, achieving up to 99% deuterium incorporation. nju.edu.cnresearchgate.netrsc.org This method is notable for its excellent functional group tolerance and its ability to be scaled up using a recirculation reactor, making it a promising approach for preparing deuterium-labeled compounds from readily available carboxylic acids. nju.edu.cnresearchgate.net

Another innovative approach circumvents the need for costly and environmentally challenging photocatalysts by using tailored photoredox-active carboxylic acids. rsc.org This catalyst-free method demonstrates exceptional regio- and chemoselectivity, enabling the synthesis of a wide array of deuterated molecules, including complex natural products. rsc.org

Studies in Microbiome and Host-Microbiota Interactions

The gut microbiota and its metabolic products, particularly short-chain fatty acids (SCFAs), are crucial for maintaining physiological homeostasis. bohrium.comnih.govresearchgate.net Deuterated compounds like this compound serve as powerful tracers to investigate the intricate relationship between the host and its microbial inhabitants.

Tracing Deuterium Incorporation into Endogenous Metabolites in Animal Models Following Deuterated Water Administration

The administration of deuterated water (D₂O) to animal models is a well-established method for studying metabolic pathways in vivo. mednexus.orgnih.gov The deuterium from D₂O is incorporated into various biomolecules through metabolic processes. mednexus.org This allows for the non-invasive monitoring of metabolic fluxes and the biosynthesis of endogenous compounds. mednexus.org

For example, studies have shown that following the administration of D₂O to mice, deuterium is incorporated into a range of metabolites, including short-chain fatty acids like acetic acid, propionic acid, butyric acid, and valeric acid. mednexus.org This demonstrates the feasibility of using D₂O to trace the in vivo production of SCFAs by the gut microbiome and their subsequent absorption and distribution throughout the host. mednexus.org Techniques such as secondary electrospray ionization-high resolution mass spectrometry can be used to monitor this deuterium incorporation in real-time. mednexus.org

Function as a Reference Standard in Quantitative Biochemical Assays

Accurate quantification of metabolites is essential for understanding their biological roles. Deuterated compounds, including this compound, are invaluable as internal standards in quantitative analytical methods, particularly those employing mass spectrometry.

Role of Deuterated Analogues as Internal Standards to Mitigate Matrix Effects in Mass Spectrometry

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for quantifying small molecules in complex biological samples. bohrium.comnih.govresearchgate.netcerilliant.com However, a significant challenge in LC-MS analysis is the "matrix effect," where components of the biological matrix (e.g., plasma, tissue homogenates) can interfere with the ionization of the analyte of interest, leading to inaccurate quantification. cerilliant.com

Isotope-labeled internal standards, such as this compound, are the gold standard for correcting for matrix effects. cerilliant.comnih.gov Because the deuterated standard is chemically identical to the endogenous analyte, it co-elutes during chromatography and experiences the same ionization suppression or enhancement. nih.gov By adding a known amount of the deuterated standard to the sample, the ratio of the analyte to the standard can be used to accurately determine the analyte's concentration, effectively normalizing for variations in sample preparation and matrix effects. cerilliant.com

| Characteristic | Description |

|---|---|

| Structural Similarity | Should be as chemically and physically similar to the analyte as possible. |

| Co-elution | Elutes at the same retention time as the analyte in the chromatographic system. |

| Mass Difference | Has a different mass-to-charge ratio (m/z) to be distinguishable from the analyte by the mass spectrometer. |

| No Isotopic Interference | The isotopic distribution of the standard should not overlap with that of the analyte. |

| Stability | Should be stable throughout the sample preparation and analysis process. |

Validation of Analytical Methodologies for Robust and Reproducible Quantification of Short-Chain Fatty Acids

The development and validation of robust analytical methods are crucial for obtaining reliable and reproducible data. bohrium.comnih.govresearchgate.net Deuterated standards play a key role in this process. A novel and sensitive LC-MS/MS technique has been developed for the direct analysis of SCFAs in various biological matrices without the need for derivatization. bohrium.comnih.govresearchgate.net This method utilizes isotopically labeled internal standards to ensure accuracy and precision. bohrium.comnih.govresearchgate.net

The validation of such methods typically involves assessing parameters like linearity, limits of detection (LOD) and quantification (LOQ), precision, and accuracy. bohrium.comnih.govresearchgate.net For instance, in the development of an LC-MS/MS method for SCFAs, the calibration curves for all analytes showed excellent linearity with correlation coefficients (r²) greater than 0.998. bohrium.comnih.govresearchgate.net The intra- and inter-day precision were found to be less than 12% and 20%, respectively, and the quantification accuracy ranged from 92% to 120%. bohrium.comnih.govresearchgate.net These validation parameters demonstrate the reliability of the method for quantifying SCFAs in biological samples. bohrium.comnih.govresearchgate.net

| Parameter | Result | Reference |

|---|---|---|

| Linearity (r²) | > 0.998 | bohrium.comnih.govresearchgate.net |

| Limit of Detection (LOD) | 0.001 mM (except for acetate at 0.003 mM) | bohrium.comnih.govresearchgate.net |

| Intra-day Precision | <12% | bohrium.comnih.govresearchgate.net |

| Inter-day Precision | <20% | bohrium.comnih.govresearchgate.net |

| Quantification Accuracy | 92% - 120% | bohrium.comnih.govresearchgate.net |

Computational and Theoretical Investigations of Pentanoic 5,5,5 D3 Acid

Quantum Chemical Calculations for Conformational Analysis and Energetics of Deuterated Carboxylic Acids

Quantum chemical calculations, particularly using methods like Density Functional Theory (DFT), are instrumental in exploring the potential energy surface of molecules to identify stable conformers and the energy barriers between them. For carboxylic acids, the primary conformational flexibility arises from rotation around the C-C single bonds in the alkyl chain and the C-O bond of the carboxyl group.

A typical conformational analysis involves a systematic search of the potential energy surface by rotating dihedral angles. For each potential conformer, a geometry optimization is performed to find the local energy minimum, followed by a frequency calculation to confirm it is a true minimum and to compute the ZPE. The relative energies of the conformers are then compared to determine their populations at a given temperature.

Table 1: Representative Theoretical Conformational Analysis Data for a Short-Chain Carboxylic Acid (Note: This table is illustrative and represents typical data obtained from quantum chemical calculations for a molecule like pentanoic acid. Specific values for Pentanoic-5,5,5-D3 acid would require dedicated calculations.)

| Conformer | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) | Zero-Point Energy Correction (kcal/mol) | Population at 298 K (%) |

| Anti (trans) | ~180° | 0.00 | 75.2 | 65 |

| Gauche (+) | ~+60° | 0.55 | 75.1 | 17.5 |

| Gauche (-) | ~-60° | 0.55 | 75.1 | 17.5 |

The data illustrates that while the electronic energy differences between conformers are the primary determinant of their relative stability, the zero-point energy, which would be slightly different for the deuterated versus the non-deuterated species, can fine-tune these values.

Molecular Dynamics Simulations for Understanding Solvent Interactions and Molecular Behavior

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-evolution of a molecular system, providing detailed insights into the interactions between a solute, like this compound, and its surrounding solvent molecules. mdpi.com These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of dynamic processes such as solvation, diffusion, and conformational changes over time. mdpi.comsemanticscholar.org

In the context of this compound in an aqueous solution, MD simulations can reveal the structure of the hydration shell around the molecule. The simulations can quantify the number of water molecules in the first and second solvation shells of both the hydrophobic alkyl chain and the hydrophilic carboxyl group. Furthermore, the dynamics of these water molecules, such as their residence times and reorientation dynamics, can be analyzed to understand how the solute influences the local solvent structure.

The substitution of protium (B1232500) with deuterium (B1214612) in the terminal methyl group can have subtle effects on hydrophobic interactions. cchmc.org Deuterium is known to have a slightly smaller van der Waals radius and lower polarizability than protium, which can lead to differences in dispersion forces—a key component of hydrophobic interactions. cchmc.org MD simulations can be parameterized to account for these differences, allowing for a comparative study of the solvation of this compound and its non-deuterated counterpart. Such simulations could elucidate differences in the structuring of water around the deuterated methyl group compared to a protiated one.

Table 2: Illustrative Output from a Molecular Dynamics Simulation of a Carboxylic Acid in Water (Note: This table is a representative example of the type of data that can be extracted from MD simulations. The values are not specific to this compound.)

| Property | Carboxyl Group (-COOH) | Alkyl Chain (-CH2-) | Terminal Methyl Group (-CD3) |

| Average Number of Water Molecules in First Solvation Shell | 4.5 | 12.3 | 8.1 |

| Average Residence Time of Water Molecules (ps) | 8.2 | 3.5 | 3.8 |

| Radial Distribution Function Peak (Å) | 2.8 | 4.1 | 4.0 |

These simulations can provide a molecular-level explanation for experimentally observed phenomena, such as differences in solubility or partitioning between different phases that might arise from isotopic substitution.

Theoretical Modeling and Prediction of Deuterium Kinetic Isotope Effects

The deuterium kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when a hydrogen atom in the reactants is replaced by a deuterium atom. wikipedia.org It is a powerful tool for elucidating reaction mechanisms, as it provides information about bond breaking or forming at the transition state. Theoretical modeling is crucial for interpreting experimental KIEs and for predicting their magnitude.

The theoretical treatment of KIEs is primarily based on transition state theory. wikipedia.org The KIE arises from the differences in zero-point vibrational energies between the C-H and C-D bonds in the ground state and the transition state. princeton.edu The C-D bond has a lower zero-point energy than the C-H bond due to the heavier mass of deuterium. If this bond is broken or significantly weakened in the transition state, the difference in ZPE between the C-H and C-D bonds will be smaller in the transition state than in the ground state, leading to a higher activation energy for the deuterated species and a normal KIE (kH/kD > 1).

For a reaction involving this compound where a C-D bond at the 5-position is cleaved in the rate-determining step, a primary KIE would be expected. Computational methods, such as DFT, can be used to calculate the structures and vibrational frequencies of the reactant and the transition state for both the protiated and deuterated species. From these calculations, the ZPEs can be determined, and the KIE can be predicted using the following equation:

kH/kD = exp[-(ΔZPE‡_H - ΔZPE‡_D - (ΔZPE_H - ΔZPE_D))/RT]

Where ΔZPE‡ is the zero-point energy of the transition state and ΔZPE is the zero-point energy of the reactant.

Even if the C-D bonds are not broken in the reaction, a secondary KIE can be observed. princeton.edu This effect arises from changes in the vibrational environment of the deuterium atoms between the ground state and the transition state, often due to changes in hybridization of the adjacent carbon atom. princeton.edu For example, a change from sp3 to sp2 hybridization at C4 would alter the frequencies of the C-D bending modes at C5, leading to a small but measurable secondary KIE. Theoretical calculations are essential for predicting and understanding the origins of these more subtle isotope effects.

Emerging Research Directions and Methodological Enhancements

Integration of Deuterium (B1214612) Tracing with Multi-Omics Data for Comprehensive Systems Biology Insights

The use of deuterated molecules like Pentanoic-5,5,5-D3 acid is becoming increasingly integral to multi-omics studies, providing a dynamic layer of information that complements static genomic, transcriptomic, and proteomic data. By tracing the metabolic fate of the deuterated carbon backbone of pentanoic acid, researchers can elucidate the intricate metabolic interplay between the host and its gut microbiota.

Stable isotope tracing, for instance, has been effectively used with 13C-labeled dietary fiber to demonstrate how the microbiota supplies carbon for crucial host cellular processes, including histone acetylation and fatty acid metabolism. nih.gov This approach allows for the mapping of carbon flow from the diet to the host via microbial fermentation, and disruptions in this flow have been correlated with conditions like colitis. nih.gov The integration of metabolomic data from such tracing experiments with other omics datasets enables a more holistic understanding of how microbial metabolism influences host gene expression and protein function. This integrated approach is crucial for building comprehensive models of metabolic networks in health and disease.

Table 1: Applications of Stable Isotope-Labeled SCFAs in Multi-Omics Research

| Research Area | Isotope-Labeled Compound Used | Key Findings | Multi-Omics Integration |

| Host-Microbiota Metabolism | 13C-labeled dietary fiber | Microbiota provides carbon for host histone acetylation and fatty acid metabolism. nih.gov | Metabolomics, Genomics, Transcriptomics |

| Gut Microbiome Functionality | 13C-labeled dietary fibers (inulin, cellulose) | Traced the conversion of dietary fibers into a wide spectrum of microbial metabolites. nih.gov | Metabolomics, 16S rRNA sequencing |

| Alzheimer's Disease Models | Isotope-labeled SCFAs | Identified significant differences in SCFA profiles between Alzheimer's disease and wild-type mice. nih.gov | Metabolomics, Partial Least Squares Discriminant Analysis |

Development of Novel Derivatization Reagents and Analytical Platforms for Deuterated Metabolites

The accurate and sensitive detection of deuterated metabolites like this compound in complex biological matrices is a significant analytical challenge. To address this, researchers are continuously developing novel derivatization reagents and advanced analytical platforms to enhance the performance of liquid chromatography-mass spectrometry (LC-MS).

Chemical derivatization improves the analytical performance of LC-MS by enhancing detection sensitivity, improving chromatographic separation, and increasing compound stability. nih.gov For short-chain fatty acids, which often exhibit poor ionization efficiency and high volatility, derivatization is particularly crucial. Novel reagents have been developed to specifically target the carboxylic acid group of SCFAs, thereby improving their detection by mass spectrometry. For example, a method utilizing 4-aminomethylquinoline for derivatization has been shown to enable rapid and convenient quantification of SCFAs in human feces. Another approach involves the use of isotope labeling reagents, such as N-(4-(aminomethyl)benzyl)aniline-d5 (4-AMBA-d5), which serve as internal standards to correct for matrix effects and improve quantification accuracy. nih.gov

These advancements in derivatization are complemented by the development of sophisticated analytical platforms, such as ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), which offer high resolution and sensitivity for the analysis of deuterated metabolites.

Table 2: Examples of Derivatization Reagents for SCFA Analysis

| Derivatization Reagent | Target Functional Group | Analytical Platform | Key Advantages |

| 4-aminomethylquinoline | Carboxylic acid | UPLC-MS/MS | Rapid reaction time, increased sensitivity. |

| N-(4-(aminomethyl)benzyl)aniline (4-AMBA) | Carboxylic acid | UHPLC-ESI-MS/MS | Enhanced MS response, improved separation of isomers. nih.gov |

| 3-nitrophenylhydrazine (3-NPH) | Carboxylic acid | LC-MS/MS | High derivatization efficiency, good recovery. |

| N,N-dimethylethylenediamine (DMED) | Carboxylic acid | LC-MS/MS | Sensitive quantification of C2-C6 SCFAs and their hydroxy derivatives. |

Advances in In Vivo Deuterium Magnetic Resonance Spectroscopy and Imaging Techniques

Deuterium Metabolic Imaging (DMI) is a non-invasive technique that is gaining prominence for its ability to map metabolic pathways in vivo. This method utilizes deuterated substrates, such as deuterated glucose or short-chain fatty acids, to trace metabolic fluxes in three dimensions using magnetic resonance spectroscopy (MRS). The low natural abundance and favorable magnetic resonance properties of deuterium make it an excellent choice for metabolic imaging, as it avoids the need for background signal suppression.

Recent studies have demonstrated the feasibility of DMI for tracking the breakdown of deuterated acetate (B1210297) in the liver to monitor the tricarboxylic acid (TCA) cycle. researchgate.netmdpi.com This provides valuable insights into hepatic metabolism in both healthy and diseased states, such as metabolic dysfunction-associated steatotic liver disease (MASLD). researchgate.netmdpi.com The ability to visualize the conversion of a deuterated probe into downstream metabolites offers localized information about metabolic pathway activity, which can be indicative of disease status. The ongoing advancements in DMI technology and the availability of a wider range of deuterated substrates are expected to expand its application in clinical research.

Expansion of Deuterated Short-Chain Fatty Acid Applications into Novel Biological Research Models

The application of deuterated short-chain fatty acids is expanding into novel and more complex biological research models, moving beyond traditional cell cultures to include organoids and animal models of disease. These advanced models provide a more physiologically relevant context for studying the metabolic roles of SCFAs.

Organoid Models: Intestinal organoids, which are three-dimensional structures grown from stem cells that mimic the architecture and function of the gut epithelium, are emerging as powerful tools for studying drug metabolism and host-microbe interactions. The use of deuterated compounds in these "mini-guts" allows for the detailed examination of xenobiotic metabolism and the impact of microbial metabolites on epithelial cell function in a controlled in vitro environment. nih.gov

Cancer Research Models: The role of SCFAs, such as butyrate, in cancer is an area of intense investigation. While butyrate is known to be the primary energy source for normal colonocytes, it can have anti-proliferative and pro-apoptotic effects on cancer cells. nih.gov Studies using cancer cell lines and mouse xenograft models are exploring how butyrate influences tumor growth, angiogenesis, and metastasis. nih.gov Deuterated butyrate could be a valuable tool in these models to trace its metabolic fate within cancer cells and understand its mechanism of action.

Neurological Disease Models: Emerging evidence suggests a link between gut microbiota, SCFAs, and neurological health. Propionate, another major SCFA, has been shown to have neuroprotective effects in models of neurodegenerative diseases. nih.govnih.gov In vivo studies using animal models of Alzheimer's disease have shown that propionate can improve learning and memory. nih.gov Furthermore, in vitro models of the blood-brain barrier are being used to investigate how SCFAs cross into the central nervous system. nih.gov The use of deuterated propionate in these models can help to elucidate its transport and metabolism within the brain.

Q & A

Q. How can Pentanoic-5,5,5-D3 acid be synthesized with high isotopic purity, and what experimental conditions optimize yield?

Methodological Answer : The synthesis typically involves deuterium substitution at the terminal methyl group. One validated route uses bromoalkane precursors (e.g., bromopentane-5,5,5-d3) reacted with CO₂ under Grignard-like conditions, achieving ~70% yield . Isotopic purity (>98 atom% D) is ensured via controlled deuteration using deuterated reagents (e.g., D₂O or deuterated alkyl halides) and purification via fractional distillation or preparative chromatography . Key parameters include reaction temperature (0–5°C to minimize side reactions) and inert atmosphere (argon/nitrogen) to prevent proton exchange.

Q. What analytical techniques are most reliable for confirming the structural integrity and deuterium incorporation of this compound?

Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms the absence of protons at the C5 position (δ 0.8–1.2 ppm for CH₃ in non-deuterated analogs), while ²H NMR quantifies deuterium enrichment .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) detects the molecular ion peak at m/z 105.15 (vs. 102.13 for non-deuterated pentanoic acid) and fragmentation patterns consistent with CD₃(CH₂)₃COOH .

- Isotopic Ratio Monitoring : Isotope-ratio mass spectrometry (IRMS) verifies deuterium atom% (>98%) and rules out isotopic dilution .

Advanced Research Questions

Q. How does deuterium labeling at the C5 position influence the pharmacokinetic (PK) profile of this compound compared to its non-deuterated analog?

Methodological Answer : Deuterium incorporation slows metabolic degradation via the kinetic isotope effect (KIE), particularly in cytochrome P450-mediated oxidation. To study this:

- In Vitro Assays : Incubate with human liver microsomes (HLMs) and monitor metabolite formation (e.g., 5-hydroxypentanoic acid) via LC-MS/MS. Compare half-life (t₁/₂) between deuterated and non-deuterated forms .

- In Vivo Studies : Administer equimolar doses to animal models (e.g., rats) and collect plasma samples for PK analysis. Deuterated analogs typically exhibit prolonged t₁/₂ and reduced clearance rates .

Q. What experimental designs are optimal for studying the metabolic stability and tissue distribution of this compound in vivo?

Methodological Answer :

- Radiolabeled Tracers : Combine deuterium labeling with ¹⁴C tagging at the carboxyl group to track distribution. Use autoradiography or scintillation counting in tissues (liver, kidney, brain) .

- Stable Isotope Tracing : Administer deuterated acid alongside ¹³C-glucose in metabolic flux studies. Analyze isotopic enrichment in tricarboxylic acid (TCA) cycle intermediates via GC-MS .

- Cross-Species Comparison : Test in zebrafish (for rapid screening) and rodents (for translational relevance) to identify species-specific metabolic pathways .

Q. How can researchers resolve contradictions in reported HDAC inhibition data for deuterated valproic acid analogs like this compound?

Methodological Answer : Discrepancies may arise from variations in assay conditions or deuterium positioning. To address this:

- Standardize Assays : Use recombinant HDAC isoforms (e.g., HDAC1/2) under identical buffer conditions (pH 7.4, 37°C) and quantify inhibition via fluorogenic substrates (e.g., Acetyl-AMC) .

- Structural Analysis : Perform X-ray crystallography or molecular docking to compare binding affinities of deuterated vs. non-deuterated forms. Deuterium’s smaller van der Waals radius may alter enzyme interactions .

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) and apply statistical models (ANOVA) to identify confounding variables like solvent polarity or cell line variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.